4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde

Catalog No.
S8273939
CAS No.
M.F
C15H11F3O3
M. Wt
296.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde

Product Name

4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde

IUPAC Name

4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde

Molecular Formula

C15H11F3O3

Molecular Weight

296.24 g/mol

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)21-14-7-5-13(6-8-14)20-10-12-3-1-11(9-19)2-4-12/h1-9H,10H2

InChI Key

AOTUBPACLXQDON-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)OC(F)(F)F)C=O

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)OC(F)(F)F)C=O

4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde is an aromatic compound characterized by a benzaldehyde functional group attached to a phenoxymethyl group, which itself is substituted with a trifluoromethoxy group. This compound exhibits notable properties due to the presence of the trifluoromethoxy group, which enhances its lipophilicity and potential biological activity. The molecular structure can be represented as follows:

  • Molecular Formula: C15H12F3O3
  • Molecular Weight: 300.25 g/mol

The trifluoromethoxy group is known for its ability to influence the electronic properties of the molecule, making it an interesting candidate for various chemical and biological applications.

Typical of aldehydes and aromatic compounds:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to yield an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions, allowing for further functionalization of the compound.

These reactions make it versatile for synthetic applications in organic chemistry.

Research indicates that compounds similar to 4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds with similar structures have been studied for their potential to inhibit bacterial growth, including against resistant strains like Staphylococcus aureus.
  • Anticancer Activity: Some derivatives have shown promise in cancer research, indicating potential pathways for therapeutic applications.

The trifluoromethoxy substitution may enhance these biological activities by improving the compound's interaction with biological membranes and targets.

Synthesis of 4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde typically involves:

  • Starting Materials: The reaction often starts with 4-trifluoromethoxyphenol and a suitable benzyl halide or aldehyde.
  • Reaction Conditions: The synthesis can be conducted in the presence of bases such as potassium carbonate in solvents like dimethylformamide or acetone, followed by heating to facilitate the reaction.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

This method allows for efficient production while maintaining high purity levels.

4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Material Science: The unique properties imparted by the trifluoromethoxy group make it suitable for developing advanced materials with specific electronic or optical characteristics.
  • Agricultural Chemistry: Similar compounds have been explored for use as herbicides or pesticides due to their efficacy against various plant pathogens.

Studies on the interactions of 4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde with biological targets suggest that its trifluoromethoxy group enhances binding affinity to certain enzymes and receptors. For example, docking studies indicate favorable interactions with amino acid residues in target proteins, which could lead to modulation of enzymatic activity or signaling pathways relevant in disease states.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-TrifluoromethoxybenzaldehydeContains a trifluoromethoxy groupSimple structure; primarily studied for its reactivity.
3-(Trifluoromethyl)phenolTrifluoromethyl instead of trifluoromethoxyDifferent electronic properties affecting reactivity.
2-(Trifluoromethoxy)benzoic acidCarboxylic acid instead of aldehydeExhibits different biological activities due to functional group differences.
4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehydeContains both methoxy and phenoxy groupsEnhanced solubility and potential applications in drug design.

The uniqueness of 4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties not found in its analogs. This makes it a valuable compound for further research and application development across various scientific fields.

XLogP3

4

Hydrogen Bond Acceptor Count

6

Exact Mass

296.06602869 g/mol

Monoisotopic Mass

296.06602869 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

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